Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Description

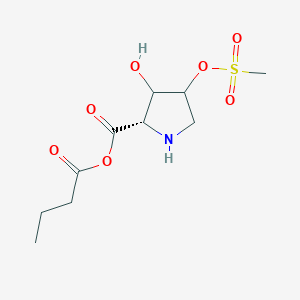

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a butyric acid derivative, and a methylsulfonyl group, making it a unique molecule with diverse chemical properties.

Properties

Molecular Formula |

C10H17NO7S |

|---|---|

Molecular Weight |

295.31 g/mol |

IUPAC Name |

butanoyl (2S)-3-hydroxy-4-methylsulfonyloxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H17NO7S/c1-3-4-7(12)17-10(14)8-9(13)6(5-11-8)18-19(2,15)16/h6,8-9,11,13H,3-5H2,1-2H3/t6?,8-,9?/m0/s1 |

InChI Key |

YRXBJPFLVHOLGX-XNGKIHLYSA-N |

Isomeric SMILES |

CCCC(=O)OC(=O)[C@@H]1C(C(CN1)OS(=O)(=O)C)O |

Canonical SMILES |

CCCC(=O)OC(=O)C1C(C(CN1)OS(=O)(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of butyric acid with pyrrolidine derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems are often employed for the efficient and sustainable synthesis of such complex molecules . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity.

Butyric acid derivatives: Compounds like butyric anhydride and butyric esters have similar backbones but lack the pyrrolidine ring and methylsulfonyl group.

Uniqueness

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

where are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its biological activity.

Research indicates that this compound may exhibit several mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular metabolism.

- Modulation of Signaling Pathways : It may affect various signaling pathways, including those related to inflammation and cell proliferation.

- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, which could protect cells from oxidative stress.

Pharmacological Effects

The biological activity of this compound has been investigated in various studies:

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines.

- Neuroprotective Properties : Research indicates potential neuroprotective effects, suggesting it may help in conditions like neurodegeneration.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains.

Data Tables

Case Studies

-

Case Study 1: Inflammation Model

- Objective : To assess anti-inflammatory properties.

- Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS).

- Results : Significant reduction in TNF-alpha and IL-6 production was observed.

-

Case Study 2: Neuroprotection

- Objective : Evaluate neuroprotective effects in a Parkinson's disease model.

- Method : Neuronal cells were exposed to neurotoxic agents with and without treatment.

- Results : The compound significantly increased cell survival rates compared to controls.

Research Findings

Recent literature highlights the diverse biological activities associated with this compound. A review of pharmacological studies indicates:

- The compound's potential as a therapeutic agent for inflammatory diseases.

- Its role as a neuroprotective agent warrants further exploration for neurodegenerative diseases.

- Antimicrobial properties suggest possible applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.